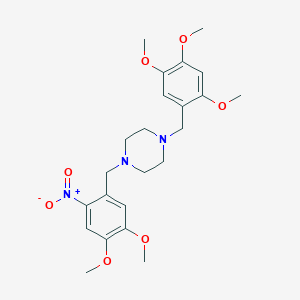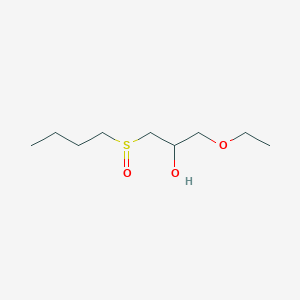![molecular formula C16H24N2S2 B5121978 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione (abbreviated as DIABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in the pH of the intracellular environment, which can lead to cell death. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and environmental science. In addition, further studies are needed to better understand the mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, as well as its potential side effects and limitations.
Synthesemethoden
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole with diisobutylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione.
Wissenschaftliche Forschungsanwendungen
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been used as a precursor for the synthesis of various materials, including metal complexes and polymers. In environmental science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been studied for its potential use as a corrosion inhibitor in industrial settings.
Eigenschaften
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S2/c1-12(2)9-17(10-13(3)4)11-18-14-7-5-6-8-15(14)20-16(18)19/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPHUMCJHYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CN1C2=CC=CC=C2SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)